

# Dabuzalgron (Ro 115-1240): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Dabuzalgron |           |
| Cat. No.:            | B1669745    | Get Quote |

#### FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **Dabuzalgron** (Ro 115-1240), a selective  $\alpha$ -1A adrenergic receptor agonist. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, mechanism of action, and experimental data.

# **Chemical Identity**

IUPAC Name: N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide[1]

Synonyms: A comprehensive list of synonyms for **Dabuzalgron** is provided in the table below.



| Synonym Type        | Synonym           |
|---------------------|-------------------|
| Code Name           | Ro 115-1240[1][2] |
| Ro-115-1240[1][3]   |                   |
| Ro-1151240190       |                   |
| R 450               |                   |
| CAS Registry Number | 219311-44-1       |
| Other Names         | dabuzalgronum     |
| LGX4GZ74WO          |                   |
| CHEBI:142452        |                   |
| DTXSID50176345      | _                 |
| CHEMBL257978        | <del>-</del>      |

# **Quantitative Data Summary**

The following tables summarize key quantitative data related to the pharmacological activity of **Dabuzalgron**.

Table 1: In Vitro Activity

| Parameter                   | Value  | Cell Line                                       | Assay                 |
|-----------------------------|--------|-------------------------------------------------|-----------------------|
| EC50 of ERK Phosphorylation | 4.8 μΜ | Neonatal rat<br>ventricular myocytes<br>(NRVMs) | Western Blot Analysis |

Table 2: In Vivo Studies in a Doxorubicin-Induced Cardiotoxicity Mouse Model



| Parameter                 | Dosage and<br>Administration                     | Animal Model              | Key Findings                                                                                                                                               |
|---------------------------|--------------------------------------------------|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cardioprotection          | 10 μg/kg, oral gavage,<br>twice daily for 7 days | C57Bl6J wild-type<br>mice | Preserved contractile function and reduced fibrosis after Doxorubicin administration.                                                                      |
| Mitochondrial<br>Function | 10 μg/kg, oral gavage,<br>twice daily for 7 days | C57Bl6J wild-type<br>mice | Protected against the reduction in transcripts related to mitochondrial function, up-regulated PGC1α, preserved ATP content, and reduced oxidative stress. |

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature, primarily from Beak J, et al. JACC Basic Transl Sci. 2017.

#### **Animal Studies**

- Animal Model: Male C57Bl6J wild-type (WT) or α1A-AR knockout (AKO) mice (8-12 weeks old).
- Doxorubicin Administration: A single intraperitoneal injection of Doxorubicin (20 mg/kg).
- Dabuzalgron Administration: Oral gavage with Dabuzalgron (10 μg/kg) or vehicle (water) twice daily for 7 days, starting after the Doxorubicin injection.
- Echocardiography: Performed on awake, loosely restrained mice to assess cardiac function. The investigator reading the echocardiograms was blinded to the treatment groups.
- Tissue Collection: Hearts were harvested, weighed, and either fixed in formalin for histological analysis or snap-frozen in liquid nitrogen for molecular and biochemical assays.



## **Cell Culture and In Vitro Assays**

- Cell Line: Neonatal rat ventricular myocytes (NRVMs) were used for in vitro experiments.
- Cell Treatment: NRVMs were treated with Doxorubicin (DOX) with or without co-treatment with Dabuzalgron (10 μM) for 4 hours.
- Apoptosis and Necrosis Assay: Cell death was assessed by Annexin V and propidium iodide staining followed by flow cytometry.
- Mitochondrial Membrane Potential Assay: The effect of **Dabuzalgron** on mitochondrial membrane potential in the presence of Doxorubicin was evaluated.

## **Western Blot Analysis**

- Cell Lysis: Neonatal rat ventricular myocytes (NRVMs) were treated with varying concentrations of **Dabuzalgron** (0.1 μM, 1 μM, 10 μM, and 100 μM) for 15 minutes.
- Protein Quantification: Protein concentration in the cell lysates was determined using a standard protein assay.
- Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
- Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) system.

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the proposed signaling pathway of **Dabuzalgron** and a typical experimental workflow for its evaluation.



Click to download full resolution via product page



Caption: Proposed signaling pathway of **Dabuzalgron** in cardioprotection.



Click to download full resolution via product page

Caption: General experimental workflow for evaluating **Dabuzalgron**'s effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Dabuzalgron (Ro 115-1240): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1669745#dabuzalgron-ro-115-1240-iupac-name-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com